Deoxylimonoic acid
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Overview
Description
Deoxylimonoic acid is a limonoid, a lactone, a monocarboxylic acid, an organic heterobicyclic compound and a member of furans. It has a role as a metabolite. It derives from a limonin. It is a conjugate acid of a deoxylimonoate.
Scientific Research Applications
Metabolism in Citrus Plants
Deoxylimonoic acid is a component in the metabolism of limonoids in Citrus plants. It is specifically involved in the deoxylimonoid pathway, which was evidenced by its isolation from grapefruit seeds. This pathway is crucial in the transformation of certain limonoids within the plant (Hasegawa, Bennett, & Verdon, 1980).
Anticancer Potential
This compound is linked to the anticancer properties of certain citrus limonoids. Studies have explored its structural relationships and impacts on cancer chemoprevention. This research contributes to understanding how modifications in limonoid structures, such as those involving this compound, influence their biological activity against cancer (Miller et al., 2004).
Antioxidant Activity
While not directly involving this compound, research on natural antioxidants, including limonoids, has been extensive. Assays evaluating the antioxidant activity of these compounds could potentially be applied to studying this compound, given its role in the limonoid biosynthesis pathway (Moon & Shibamoto, 2009).
Potential Applications in Plant Protection
This compound, as part of citrus limonoids, has been evaluated for its potential as an antifeedant against pests like the spruce budworm. Understanding its effects on pest behavior and development can inform its potential use in agricultural pest management (Alford & Bentley, 1986).
Properties
Molecular Formula |
C26H32O8 |
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Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-[(3R,3aR,7aS)-3a-[(1R,6S,8aR)-1-(furan-3-yl)-5,8a-dimethyl-3-oxo-4,6,7,8-tetrahydro-1H-isochromen-6-yl]-2,2-dimethyl-6-oxo-3,4,7,7a-tetrahydrofuro[3,2-c]pyran-3-yl]acetic acid |
InChI |
InChI=1S/C26H32O8/c1-14-16(5-7-25(4)17(14)9-22(30)33-23(25)15-6-8-31-12-15)26-13-32-21(29)11-19(26)34-24(2,3)18(26)10-20(27)28/h6,8,12,16,18-19,23H,5,7,9-11,13H2,1-4H3,(H,27,28)/t16-,18-,19-,23-,25+,26+/m0/s1 |
InChI Key |
NLNLACOJSWLNHE-DYNITIQCSA-N |
Isomeric SMILES |
CC1=C2CC(=O)O[C@H]([C@@]2(CC[C@@H]1[C@@]34COC(=O)C[C@@H]3OC([C@@H]4CC(=O)O)(C)C)C)C5=COC=C5 |
Canonical SMILES |
CC1=C2CC(=O)OC(C2(CCC1C34COC(=O)CC3OC(C4CC(=O)O)(C)C)C)C5=COC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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